2-chloro-N-(cyclohexylmethyl)acetamide
Overview
Description
2-chloro-N-(cyclohexylmethyl)acetamide is an organic compound with the molecular formula C9H16ClNO. It is a solid at room temperature and is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a chloroacetamide group attached to a cyclohexylmethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(cyclohexylmethyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with aminomethylcyclohexane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclohexylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Hydrolysis: This reaction usually requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Major Products
Substitution Reactions: The major products are the substituted amides or thioamides, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amide and hydrochloric acid.
Scientific Research Applications
2-chloro-N-(cyclohexylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of these biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylacetamide
- 2-chloro-N-(hydroxymethyl)acetamide
- 2-chloroacetamide
Uniqueness
2-chloro-N-(cyclohexylmethyl)acetamide is unique due to its cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to other chloroacetamides. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFUXBNWGQTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368422 | |
Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40914-11-2 | |
Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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